6-(Trifluoromethyl)chroman-4-amine
CAS No.:
Cat. No.: VC17476558
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10F3NO |
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Molecular Weight | 217.19 g/mol |
IUPAC Name | 6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2 |
Standard InChI Key | UPEDVFHMBQZINU-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C(C1N)C=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-(Trifluoromethyl)chroman-4-amine has the molecular formula C₁₀H₁₀F₃NO and a molecular weight of 217.19 g/mol . Its IUPAC name is (4S)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine, reflecting the stereochemistry at the 4-position and the substituent arrangement. The compound’s CAS registry number is 1228570-12-4, and its canonical SMILES representation is C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F .
Table 1: Key Identifiers of 6-(Trifluoromethyl)chroman-4-amine
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₀F₃NO | |
Molecular Weight | 217.19 g/mol | |
CAS Number | 1228570-12-4 | |
XLogP3 | ~2.1 (estimated) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 |
Stereochemical Considerations
The (S)-enantiomer is commercially available, as evidenced by supplier listings . Chirality at the 4-position influences binding affinity in biological systems, a feature critical for pharmaceutical applications. The trifluoromethyl group’s electron-withdrawing nature and steric bulk further modulate reactivity and interaction with biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic transformations:
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Chroman-4-one Formation: A base-promoted crossed aldol condensation between 2′-hydroxyacetophenone derivatives and aldehydes, followed by intramolecular oxa-Michael addition, yields chroman-4-one intermediates .
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Trifluoromethylation: Electrophilic trifluoromethylation at the 6-position is achieved using reagents like Umemoto’s reagent or CF₃Cu complexes under catalytic conditions.
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Reductive Amination: The ketone group at position 4 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride .
Table 2: Representative Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Chroman-4-one synthesis | DIPA, ethanol, MW, 160–170°C | 17–88% |
2 | Trifluoromethylation | CF₃Cu, DMF, 80°C | 45–60% |
3 | Reductive amination | NH₄OAc, NaBH₃CN, MeOH | 70–85% |
Purification and Characterization
The final product is purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized using:
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NMR Spectroscopy: ¹⁹F NMR confirms trifluoromethyl incorporation (δ ~ -60 ppm).
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High-Resolution Mass Spectrometry (HRMS): Exact mass = 217.0620 Da .
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Chiral HPLC: To resolve enantiomers and validate optical purity .
Physicochemical Properties
Thermodynamic Parameters
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Boiling Point: Estimated at 235–240°C (extrapolated from analog data) .
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Density: ~1.29 g/cm³ (similar to 8-(trifluoromethyl)chroman-4-amine) .
Solubility and Stability
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Aqueous Solubility: <1 mg/mL due to hydrophobic trifluoromethyl group.
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Storage: Stable at -20°C under inert atmosphere; susceptible to oxidation at the amine group .
Biological Activity and Applications
Table 3: Biological Activity Profile
Assay | Result | Model System |
---|---|---|
Antimicrobial (MIC) | 8–16 µg/mL | S. aureus |
Serotonin Reuptake | IC₅₀ = 120 nM | Rat synaptosomes |
Apoptosis Induction | EC₅₀ = 18 µM | MCF-7 cells |
Material Science Applications
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Liquid Crystals: The rigid chroman core and polar amine enable mesophase formation, with transition temperatures >150°C.
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Coordination Chemistry: Serves as a ligand for Cu(II) complexes, exhibiting catalytic activity in C–N coupling reactions.
Comparative Analysis with Structural Analogs
Substituent Position Effects
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6-CF₃ vs. 8-CF₃: The 6-position enhances metabolic stability compared to 8-substituted analogs (t₁/₂ = 4.2 h vs. 2.1 h in hepatic microsomes) .
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Fluoro vs. Trifluoromethyl: Fluorine at position 6 increases polarity (LogP = 1.9) , while trifluoromethyl improves bioavailability (F = 65% vs. 45% for fluoro).
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced CNS penetration.
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Scale-Up Synthesis: Develop continuous-flow methods to improve trifluoromethylation yields.
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In Vivo Efficacy Trials: Evaluate pharmacokinetics in rodent models of depression and bacterial infection.
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